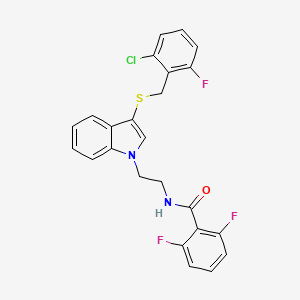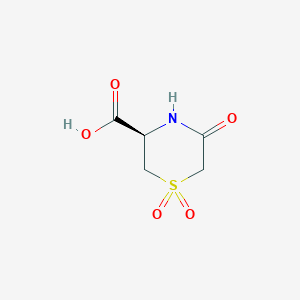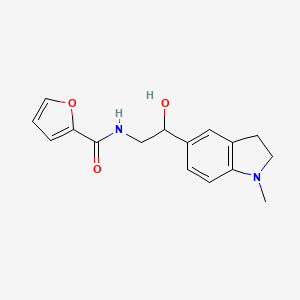
Butyl-3-sulfanyl-1H-indol-2-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 3-sulfanyl-1H-indole-2-carboxylate, also known as BSI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound belongs to the family of indole derivatives, which are known for their diverse biological activities. BSI has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological pathways, contributing to the compound’s diverse biological activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that lead to their biological effects
Biochemical Pathways
These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these pathways can vary widely and contribute to the compound’s broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they can cause a wide range of molecular and cellular effects .
Vorteile Und Einschränkungen Für Laborexperimente
Butyl 3-sulfanyl-1H-indole-2-carboxylate has several advantages for lab experiments, such as its ease of synthesis, stability, and low toxicity. It can be easily synthesized using different methods, and its purity and yield can be optimized by adjusting the reaction conditions. Butyl 3-sulfanyl-1H-indole-2-carboxylate is also stable under various conditions, such as temperature and pH, making it suitable for long-term storage and transport. Moreover, Butyl 3-sulfanyl-1H-indole-2-carboxylate has low toxicity, which makes it safe for use in cell culture and animal studies. However, Butyl 3-sulfanyl-1H-indole-2-carboxylate has some limitations, such as its low solubility in water, which can affect its bioavailability and efficacy in vivo. It also has limited selectivity, which can affect its specificity for target cells and enzymes.
Zukünftige Richtungen
Butyl 3-sulfanyl-1H-indole-2-carboxylate has potential applications in various fields, and future research can focus on optimizing its synthesis, improving its selectivity and bioavailability, and exploring its mechanism of action in different cells and tissues. In medicinal chemistry, Butyl 3-sulfanyl-1H-indole-2-carboxylate can be further studied as a potential anticancer, antifungal, and antibacterial agent, and as an inhibitor of specific enzymes involved in disease pathways. In material science, Butyl 3-sulfanyl-1H-indole-2-carboxylate can be used as a precursor for the synthesis of novel semiconducting polymers with improved properties. Overall, Butyl 3-sulfanyl-1H-indole-2-carboxylate has promising potential for various applications, and further research can lead to the development of novel therapeutics and materials.
Conclusion:
In conclusion, Butyl 3-sulfanyl-1H-indole-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It can be synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. Butyl 3-sulfanyl-1H-indole-2-carboxylate has potential applications in medicinal chemistry, organic synthesis, and material science, and further research can lead to the development of novel therapeutics and materials.
Synthesemethoden
Butyl 3-sulfanyl-1H-indole-2-carboxylate can be synthesized using various methods, including the Pictet-Spengler reaction, which involves the condensation of an indole derivative with an aldehyde or ketone in the presence of an acid catalyst. Another method involves the reaction of an indole derivative with a thiol in the presence of a base. The yield and purity of the product depend on the reaction conditions, such as the choice of reagents, solvent, and temperature.
Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Indol-Derivate sollen antivirale Aktivität besitzen . Beispielsweise wurden 6-Amino-4-substituierte Alkyl-1H-indol-2-substituierte Carboxylat-Derivate hergestellt und als antivirale Mittel beschrieben .
Entzündungshemmende Aktivität
Indol-Derivate zeigen auch entzündungshemmende Eigenschaften . Dies macht sie möglicherweise nützlich bei der Behandlung von Erkrankungen, die durch Entzündungen gekennzeichnet sind.
Antitumoraktivität
Indol-Derivate haben im Bereich der Onkologie vielversprechend gezeigt . Sie wurden als krebshemmend befunden und sind daher potenzielle Kandidaten für die Krebsbehandlung.
Anti-HIV-Aktivität
Es wurde festgestellt, dass einige Indol-Derivate Anti-HIV-Aktivität besitzen . Dies deutet darauf hin, dass sie bei der Entwicklung von Behandlungen für HIV eingesetzt werden könnten.
Antioxidative Aktivität
Indol-Derivate können als Antioxidantien wirken . Das bedeutet, dass sie zur Behandlung von Krankheiten eingesetzt werden könnten, die durch oxidativen Stress verursacht werden.
Antimikrobielle Aktivität
Es wurde festgestellt, dass Indol-Derivate antimikrobielle Eigenschaften besitzen . Dies deutet darauf hin, dass sie bei der Entwicklung neuer antimikrobieller Medikamente eingesetzt werden könnten.
Antituberkulose-Aktivität
Es wurde berichtet, dass Indol-Derivate antituberkulose-Aktivität besitzen . Dies deutet auf potenzielle Anwendungen bei der Behandlung von Tuberkulose hin.
Antidiabetische Aktivität
Es wurde festgestellt, dass Indol-Derivate antidiabetische Eigenschaften besitzen . Dies deutet darauf hin, dass sie bei der Entwicklung von Behandlungen für Diabetes eingesetzt werden könnten.
Biochemische Analyse
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Eigenschaften
IUPAC Name |
butyl 3-sulfanyl-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c1-2-3-8-16-13(15)11-12(17)9-6-4-5-7-10(9)14-11/h4-7,14,17H,2-3,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXOIFQMMUIZJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=C(C2=CC=CC=C2N1)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2393869.png)
![N-(2,3-dimethylphenyl)-2-(3-oxo-8-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide](/img/structure/B2393873.png)

![3,3-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-azasilolidine-5-carboxylic acid](/img/structure/B2393876.png)
![2-cyclopropyl-4-methyl-6-(methylsulfanyl)-N-[2-(4-phenylpiperazin-1-yl)propyl]pyrimidine-5-carboxamide](/img/structure/B2393877.png)


![2-(4-fluorophenyl)-N-(2-(4-((2-methoxyethyl)amino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2393881.png)
![2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2393882.png)
![2-[(5-chloro-2-methylphenyl)amino]-5-oxo-N-(tetrahydrofuran-2-ylmethyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2393883.png)
![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-bromophenyl)acetamide](/img/structure/B2393884.png)

![[(4,6-Dihydroxypyrimidin-2-YL)thio]acetic acid](/img/structure/B2393886.png)
![N-cyclohexyl-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2393888.png)